molecular formula C17H18O4 B15057685 Methyl5-(4-(tert-butyl)benzoyl)furan-2-carboxylate

Methyl5-(4-(tert-butyl)benzoyl)furan-2-carboxylate

Cat. No.: B15057685
M. Wt: 286.32 g/mol
InChI Key: OKWTXNFDHNGPCR-UHFFFAOYSA-N
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Description

Methyl 5-(4-(tert-butyl)benzoyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl ester group and a benzoyl group bearing a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-(tert-butyl)benzoyl)furan-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium methoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(4-(tert-butyl)benzoyl)furan-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-(tert-butyl)benzoyl)furan-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Oxygenated furan derivatives.

    Reduction: Hydroxyl-substituted benzoyl derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-(tert-butyl)benzoyl)furan-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-(tert-butyl)benzoyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and benzoyl group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-aminophenyl)furan-2-carboxylate
  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate
  • Methyl 5-(methoxymethyl)furan-2-carboxylate

Uniqueness

Methyl 5-(4-(tert-butyl)benzoyl)furan-2-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s interaction with other molecules and potentially enhancing its stability and selectivity in various applications.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

methyl 5-(4-tert-butylbenzoyl)furan-2-carboxylate

InChI

InChI=1S/C17H18O4/c1-17(2,3)12-7-5-11(6-8-12)15(18)13-9-10-14(21-13)16(19)20-4/h5-10H,1-4H3

InChI Key

OKWTXNFDHNGPCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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